Cas no 26735-10-4 (4-(benzylamino)butanoic acid)

4-(Benzylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a benzylamino group at the 4-position. This structure imparts versatility in organic synthesis and pharmaceutical applications, serving as a valuable intermediate for the preparation of more complex molecules. Its bifunctional nature, combining an amine and a carboxylic acid moiety, enables participation in amidation, esterification, and other coupling reactions. The compound is particularly useful in medicinal chemistry for designing bioactive derivatives. High purity grades ensure consistent performance in research and industrial settings. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(benzylamino)butanoic acid structure
4-(benzylamino)butanoic acid structure
Product Name:4-(benzylamino)butanoic acid
CAS No:26735-10-4
MF:C11H15NO2
MW:193.242303133011
CID:1428316
PubChem ID:5743524
Update Time:2025-05-22

4-(benzylamino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-[(phenylmethyl)amino]-
    • 4-(benzylamino)butanoic acid
    • SCHEMBL864629
    • EN300-149126
    • butanoic acid, 4-[(phenylmethyl)amino]-, hydrochloride
    • ALBB-027196
    • CS-0346044
    • AKOS000126514
    • XZJMQNMFQZJPHN-UHFFFAOYSA-N
    • 26735-10-4
    • DTXSID00420885
    • Inchi: 1S/C11H15NO2/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14)
    • InChI Key: XZJMQNMFQZJPHN-UHFFFAOYSA-N
    • SMILES: OC(CCCNCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

4-(benzylamino)butanoic acid Pricemore >>

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Additional information on 4-(benzylamino)butanoic acid

Comprehensive Overview of 4-(Benzylamino)butanoic Acid (CAS No. 26735-10-4): Properties, Applications, and Research Insights

4-(Benzylamino)butanoic acid (CAS No. 26735-10-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This benzylamino derivative of butanoic acid is characterized by its unique molecular structure, combining a benzyl group with an amino-functionalized butanoic acid backbone. Its versatility in synthesis and potential biological activities make it a subject of ongoing scientific exploration.

In recent years, the demand for amino acid derivatives like 4-(benzylamino)butanoic acid has surged, driven by their applications in drug discovery and peptide engineering. Researchers are particularly interested in its role as a building block for novel therapeutics, especially in targeting neurological and metabolic disorders. The compound's CAS No. 26735-10-4 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry.

One of the most discussed topics surrounding 4-(benzylamino)butanoic acid is its potential as a GABA analog. Given the rising interest in neurotransmitter modulation, this compound is being studied for its possible effects on neurological pathways. Users often search for "GABA-related compounds" or "benzylamino acid uses," indicating a growing curiosity about its pharmacological properties.

From a synthetic perspective, 4-(benzylamino)butanoic acid serves as a valuable intermediate in organic chemistry. Its carboxyl and amino functional groups allow for diverse chemical modifications, making it a preferred choice for designing peptide mimetics and small molecule drugs. Laboratories frequently query "synthesis of 26735-10-4" or "benzylamino butanoic acid derivatives," highlighting its importance in chemical synthesis.

The compound's physicochemical properties, such as its solubility and stability, are critical for formulation scientists. Recent trends show increased searches for "4-(benzylamino)butanoic acid solubility" and "26735-10-4 stability data," underscoring its practical applications in drug development. These queries align with the industry's focus on bioavailability enhancement and drug delivery systems.

In addition to pharmaceutical applications, 4-(benzylamino)butanoic acid is explored in bioconjugation and material science. Its ability to form stable linkages with biomolecules makes it useful for developing diagnostic probes and functionalized polymers. Searches like "benzylamino acid bioconjugation" reflect this interdisciplinary interest.

Quality control and analytical methods for CAS No. 26735-10-4 are also hot topics. Researchers often seek "HPLC analysis of 4-(benzylamino)butanoic acid" or "spectroscopic characterization," emphasizing the need for precise quantification in research and industrial settings. Advanced techniques like NMR and mass spectrometry are commonly employed to ensure purity.

Environmental and regulatory considerations are increasingly relevant. While 4-(benzylamino)butanoic acid is not classified as hazardous, proper handling protocols are essential. Searches for "safety data sheet 26735-10-4" indicate user awareness of laboratory safety standards and compliance requirements.

Future research directions for 4-(benzylamino)butanoic acid may include its role in green chemistry and sustainable synthesis. With the rise of eco-friendly pharmaceuticals, optimizing its production processes could reduce environmental impact. Keywords like "sustainable amino acid derivatives" are gaining traction in scientific literature.

In summary, 4-(benzylamino)butanoic acid (CAS No. 26735-10-4) is a multifaceted compound with broad applications in pharmaceuticals, biochemistry, and material science. Its growing presence in academic and industrial research underscores its potential to address contemporary challenges in drug design and biomolecular engineering.

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